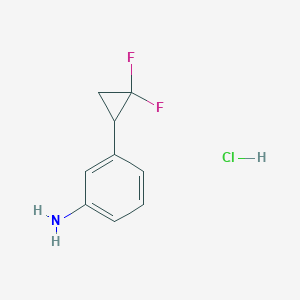
3-(2,2-Difluorocyclopropyl)aniline;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2-Difluorocyclopropyl)aniline;hydrochloride, also known as DFCPyl, is a chemical compound with the molecular formula C9H10ClF2N and a molecular weight of 205.63 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 3-(2,2-Difluorocyclopropyl)aniline;hydrochloride is 1S/C9H9F2N.ClH/c10-9(11)5-8(9)6-2-1-3-7(12)4-6;/h1-4,8H,5,12H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
3-(2,2-Difluorocyclopropyl)aniline;hydrochloride is a powder at room temperature . It has a molecular weight of 205.63 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found.Applications De Recherche Scientifique
Synthesis and Characterization
- 3-(2,2-Difluorocyclopropyl)aniline;hydrochloride is used in the synthesis of various compounds. For example, [13C6]-3,5-dichloroaniline, a compound with pharmacological and biological activities, is synthesized from [13C6]-aniline or its hydrochloride salt. This synthesis is crucial in drug metabolism and pharmacokinetics studies (Latli, Hrapchak, Krishnamurthy, & Senanayake, 2008).
Fluorescent Properties in Polymers
- Salicylideneanil structures, including compounds like 2-chloromethyl-N-(2-hydroxybenzilidene)aniline, are synthesized for obtaining polymeric films with fluorescent properties. The study of these compounds helps understand the photochromic mechanism and excited state intramolecular proton-transfer process in polymers (Buruianǎ, Olaru, Strat, Strat, & Simionescu, 2005).
Novel Synthesis Methods
- Aniline derivatives are utilized in innovative synthesis methods. For instance, a transition metal-free method has been developed for the synthesis of meta-bromo- and meta-trifluoromethylanilines, starting from compounds like 3-tribromomethylcyclopentanone. This method is significant as it allows for the synthesis of anilines with otherwise difficult-to-access substitution patterns (Staudt, Cetin, & Bunch, 2022).
Pesticide Synthesis
- Derivatives of aniline, such as 3,5-bis-(trifluoromethy)-aniline, are used in the synthesis of novel pesticides like bistrifluron. This process is important for the production of pesticides with potent growth-retarding activity against pests (Liu An-chan, 2015).
Pharmaceutical Research
- In the field of pharmaceuticals, aniline derivatives are synthesized for mechanistic toxicological studies. For instance, syntheses and characterization of diclofenac metabolites like aniline have been carried out to understand their role in idiosyncratic adverse reactions (Kenny, Maggs, Meng, Sinnott, Clarke, Park, & Stachulski, 2004).
Medicinal Chemistry
- Anilines, including difluoromethyl anisoles and thioanisoles, are studied for their druglike properties, hydrogen bonding, and lipophilicity. Understanding the role of the difluoromethyl group as a lipophilic hydrogen bond donor aids in the rational design of drugs (Zafrani, Yeffet, Sod-Moriah, Berliner, Amir, Marciano, Gershonov, & Saphier, 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and washing hands and other exposed areas with mild soap and water before eating, drinking or smoking and when leaving work .
Propriétés
IUPAC Name |
3-(2,2-difluorocyclopropyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N.ClH/c10-9(11)5-8(9)6-2-1-3-7(12)4-6;/h1-4,8H,5,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHMHPOREHYFDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)C2=CC(=CC=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Difluorocyclopropyl)aniline hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)amino]benzoate](/img/structure/B2400961.png)
![N-benzyl-4-(benzylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2400963.png)
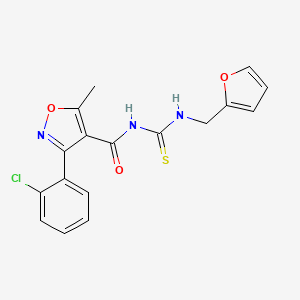
![2-[(2,5-Dimethylphenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-benzyl-2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide](/img/structure/B2400967.png)
![3-[(2-methoxydibenzofuran-3-yl)sulfamoyl]benzoic Acid](/img/structure/B2400968.png)
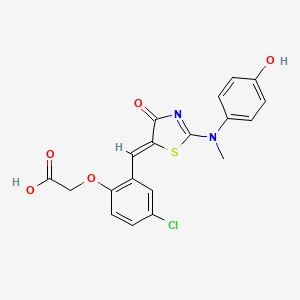
![N,N-diethyl-4-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide](/img/structure/B2400971.png)

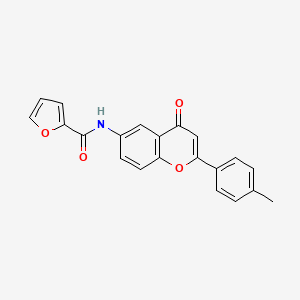
![2-[(E,4Z)-4-(3-ethyl-1,3-benzothiazol-2-ylidene)but-2-enylidene]propanedinitrile](/img/structure/B2400974.png)
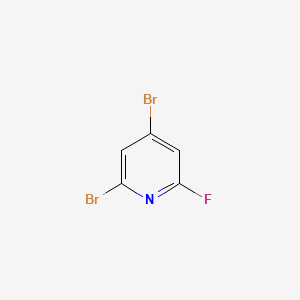
![3,4-diethoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2400980.png)
![3-(4-Chlorophenyl)sulfonyl-1-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one](/img/structure/B2400983.png)